5-Phenyl-1,2,3,6-tetrahydropyridin-3-OL
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
5-phenyl-1,2,3,6-tetrahydropyridin-3-ol |
InChI |
InChI=1S/C11H13NO/c13-11-6-10(7-12-8-11)9-4-2-1-3-5-9/h1-6,11-13H,7-8H2 |
InChI Key |
HMXWTHQEPNPQQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=C(CN1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Phenyl 1,2,3,6 Tetrahydropyridin 3 Ol and Analogous Structures
General Strategies for Tetrahydropyridine (B1245486) Ring System Construction
The construction of the tetrahydropyridine core can be achieved through a variety of powerful synthetic strategies. These methods offer diverse pathways to functionalized tetrahydropyridine derivatives, providing chemists with a versatile toolkit for accessing this important heterocyclic motif.
Multicomponent Reaction (MCR) Approaches for Functionalized Tetrahydropyridines
Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecular scaffolds, including functionalized tetrahydropyridines. nih.gov These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains the essential parts of all the initial reactants. This strategy is advantageous due to its operational simplicity, reduction of waste, and the ability to rapidly generate libraries of structurally diverse compounds. nih.govnih.gov
One notable MCR approach for the synthesis of highly substituted 1,4,5,6-tetrahydropyridines involves a domino sequence of Knoevenagel condensation, Michael addition, Mannich reaction, cyclization, and dehydration. rsc.org For instance, the reaction of aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acids, and ammonium (B1175870) acetate (B1210297) can lead to the stereoselective formation of polysubstituted 1,4,5,6-tetrahydropyridines with two or three stereogenic centers. rsc.org The process is often highly stereoselective, yielding single diastereomers. rsc.org
Organocatalysis has also been successfully integrated with MCRs to achieve asymmetric synthesis of tetrahydropyridines. A quinine-derived squaramide catalyst, at low loadings, can efficiently catalyze a triple-domino Michael/aza-Henry/cyclization reaction. This reaction between 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines furnishes tetrahydropyridines with three contiguous stereogenic centers in good yields, with excellent enantiomeric and high diastereomeric ratios. nih.gov
The versatility of MCRs is further demonstrated by the variety of catalysts and conditions that can be employed. Catalysts such as cerium ammonium nitrate (B79036) have been used for the one-pot, three-component synthesis of functionalized tetrahydropyridines at room temperature. nih.gov The choice of catalyst and reaction partners allows for a high degree of control over the substitution pattern of the resulting tetrahydropyridine ring.
Table 1: Examples of Multicomponent Reactions for Tetrahydropyridine Synthesis
| Starting Materials | Catalyst/Conditions | Product Type | Key Features |
| Aldehydes, cyano C-H acids, 3-oxocarboxylic esters, ammonium acetate | Reflux in methanol (B129727) | Polysubstituted 1,4,5,6-tetrahydropyridines | Stereoselective formation of 2 or 3 stereocenters, domino reaction. rsc.org |
| 1,3-Dicarbonyl compounds, β-nitroolefins, aldimines | Quinine-derived squaramide (organocatalyst) | Tetrahydropyridines with 3 contiguous stereocenters | Asymmetric synthesis, excellent enantioselectivity, low catalyst loading. nih.gov |
| β-Keto ester, aromatic aldehyde, amine | Cerium ammonium nitrate (CAN) | Functionalized tetrahydropyridines | One-pot synthesis, moderate to good yields at room temperature. nih.gov |
Ring-Closing Metathesis Strategies for Tetrahydropyridine Synthesis
Ring-closing metathesis (RCM) has become a powerful and widely used transformation in organic synthesis for the construction of cyclic systems, including unsaturated nitrogen heterocycles like tetrahydropyridines. This reaction, typically catalyzed by ruthenium or molybdenum alkylidene complexes, involves the intramolecular redistribution of carbon-carbon double bonds to form a cyclic olefin and a small volatile alkene, such as ethylene.
The application of RCM to the synthesis of tetrahydropyridines offers a direct route to these heterocycles from acyclic diene precursors. The strategic placement of nitrogen within the acyclic chain allows for the formation of the six-membered ring upon metathesis. The resulting double bond within the tetrahydropyridine ring provides a functional handle for further synthetic manipulations.
While highly effective, the success of RCM can be influenced by factors such as the choice of catalyst, solvent, and the substitution pattern of the diene precursor. Electron-rich amines can sometimes pose challenges for certain metathesis catalysts, necessitating careful selection of the catalytic system. Despite these considerations, RCM remains a valuable tool for the synthesis of a wide array of tetrahydropyridine derivatives.
Palladium-Catalyzed Cyclization and Arylation Methods for 3-Hydroxypyridines
Palladium-catalyzed reactions have revolutionized the synthesis of complex organic molecules, and they play a crucial role in the construction of heterocyclic systems. In the context of tetrahydropyridine synthesis, palladium-catalyzed cyclization and arylation methods offer efficient pathways to functionalized derivatives, including those bearing hydroxyl groups.
One powerful strategy involves the palladium-catalyzed cascade cyclization of appropriately functionalized precursors. These cascades can involve the formation of both carbon-carbon and carbon-heteroatom bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. For example, the palladium-catalyzed aminocyclization-Heck-type coupling of o-alkynylanilines with alkenes can provide access to 3-alkenyl indoles, a reaction that showcases the potential of this approach for constructing nitrogen-containing heterocycles. While this example leads to indoles, similar principles can be applied to the synthesis of tetrahydropyridines by designing suitable starting materials.
Furthermore, palladium catalysis is instrumental in cross-coupling reactions that can introduce aryl substituents onto a pre-formed heterocyclic ring. For instance, the Suzuki and Heck reactions are widely used to append aryl groups to various positions of the tetrahydropyridine nucleus, which is a key structural feature of 5-Phenyl-1,2,3,6-tetrahydropyridin-3-OL.
Targeted Synthesis of this compound and Substituted Derivatives
The synthesis of the specific target molecule, this compound, and its derivatives requires careful consideration of stereocontrol and the introduction of specific functional groups at desired positions. Advanced synthetic methodologies are employed to achieve these goals with high efficiency and selectivity.
Stereoselective and Diastereoselective Synthesis Pathways
Achieving stereocontrol in the synthesis of this compound is critical, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Both diastereoselective and enantioselective strategies are employed to control the formation of the stereocenters at the C3 and C5 positions.
A notable diastereoselective approach involves a rhodium(I)-catalyzed C–H activation–alkyne coupling followed by electrocyclization and a subsequent acid/borohydride-promoted reduction. This one-pot cascade reaction can produce highly substituted 1,2,3,6-tetrahydropyridines with excellent diastereoselectivity (>95% ds). nih.gov The stereochemical outcome is determined during the stereoselective protonation of an enamine double bond and the subsequent reduction of the resulting iminium intermediate, which can introduce two new stereocenters with high control. nih.gov
Organocatalytic multicomponent reactions also provide a powerful avenue for the asymmetric synthesis of tetrahydropyridines. For instance, a quinine-derived squaramide can catalyze a Michael/aza-Henry/cyclization domino reaction to afford tetrahydropyridines with three contiguous stereocenters in high yields and excellent enantioselectivities. nih.gov By carefully selecting the starting materials, this methodology can be adapted for the synthesis of precursors to this compound.
A multi-step, diastereoselective synthesis of a related 4-phenyl-5-hydroxy-1,2,3,6-tetrahydropyridine derivative has been detailed in the patent literature. This process involves the following key steps:
Electrophilic halogenation of a 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) starting material.
Reaction with a halohydroxylating agent to introduce both a halogen and a hydroxyl group.
Treatment with a base to form an epoxide.
A diastereoselective reduction of the epoxide to yield a specific diastereomer of the 3-hydroxy-4-phenylpiperidine derivative.
Further reduction to yield the final product.
This sequence highlights a classic approach to controlling stereochemistry through substrate-controlled reactions.
Table 2: Stereoselective Synthetic Approaches to Tetrahydropyridines
| Method | Catalyst/Reagents | Key Stereocontrolling Step | Stereochemical Outcome |
| C–H Activation–Cyclization–Reduction Cascade | Rh(I) catalyst, acid, borohydride | Stereoselective protonation and reduction of iminium intermediate. nih.gov | High diastereoselectivity (>95% ds). nih.gov |
| Organocatalytic Multicomponent Reaction | Quinine-derived squaramide | Asymmetric Michael/aza-Henry/cyclization cascade. nih.gov | Excellent enantioselectivity and high diastereoselectivity. nih.gov |
| Multi-step Synthesis via Epoxide Intermediate | Halogenating agents, base, diastereoselective reducing agent | Diastereoselective reduction of an epoxide. | Formation of a specific diastereomer of the hydroxytetrahydropyridine. |
Introduction of Hydroxyl Functionality at the C3 Position
One common strategy involves the reduction of a corresponding 3-keto-tetrahydropyridine precursor. The stereoselectivity of this reduction can be controlled by the choice of reducing agent and the steric and electronic environment of the ketone. Chiral reducing agents or substrate-directed reductions can be employed to favor the formation of one diastereomer over the other.
Alternatively, the hydroxyl group can be introduced via the ring-opening of an epoxide, as described in the patent literature for a related compound. The regioselective and stereoselective opening of an epoxide positioned between C3 and C4 of the piperidine (B6355638) ring with a hydride source would yield the desired 3-hydroxy functionality. The stereochemistry of the resulting alcohol is dictated by the stereochemistry of the epoxide and the nature of the ring-opening reaction (e.g., SN2 inversion).
Another approach is the direct hydroxylation of a pre-formed tetrahydropyridine. While direct C-H hydroxylation can be challenging, enzymatic methods using hydroxylating enzymes, such as cytochrome P450 monooxygenases, offer a potential route for the regio- and stereoselective introduction of hydroxyl groups. These biocatalytic methods are increasingly being explored for their ability to perform highly selective oxidations under mild conditions.
Finally, multicomponent reactions can be designed to incorporate the hydroxyl functionality from the outset. For example, a reaction cascade involving the cyclization of a precursor already containing a hydroxyl group at the appropriate position can lead directly to the desired 3-hydroxytetrahydropyridine. rsc.org In one such domino reaction, a polysubstituted 2-hydroxypiperidine is formed as a key intermediate, which can then be dehydrated to a tetrahydropyridine. rsc.org While in this specific case the hydroxyl group is at C2, modification of the starting materials could potentially lead to a C3-hydroxylated intermediate.
Derivatization at the Nitrogen and Phenyl Moieties of the Tetrahydropyridine Core
The structural framework of tetrahydropyridine offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogs. The nitrogen atom and the phenyl ring are primary targets for derivatization to explore structure-activity relationships.
One common strategy for nitrogen derivatization involves the preparation of N-amino pyridinium (B92312) salts, which can then be acylated. For instance, N-amino salt intermediates can be prepared using aminating agents like O-mesitylene sulfonyl hydroxylamine (B1172632) (MSH). nih.gov These salts are then coupled with various acyl chlorides or sulfonyl chlorides to introduce benzamide (B126) or benzenesulfonamide (B165840) functionalities onto the nitrogen atom of the tetrahydropyridine ring. nih.govauctoresonline.org This process typically involves reacting the N-amino-pyridinium salt with the appropriate chloride in a solvent such as tetrahydrofuran, followed by quenching with a base like sodium bicarbonate solution to yield the corresponding ylides. auctoresonline.org Subsequent reduction of these ylides, often with a mild reducing agent like sodium borohydride, yields the final N-substituted 1,2,3,6-tetrahydropyridine (B147620) derivatives. nih.govauctoresonline.org
Modifications on the phenyl ring are also crucial for creating analogs with varied electronic and steric properties. nih.gov These modifications are often introduced by selecting appropriately substituted starting materials. For example, N-aminopyrrolylmethyltetrahydropyridine derivatives have been synthesized with various functional groups on the phenyl ring to investigate their biological activities. auctoresonline.org The introduction of a Boc (tert-butyloxycarbonyl) protective group on the nitrogen is another common derivatization technique, which can be subsequently removed using agents like trifluoroacetic acid to allow for further functionalization. mdpi.com
Suzuki Coupling Applications in 3-Aryl-Tetrahydropyridine Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This methodology has been effectively applied to the synthesis of aryl-substituted tetrahydropyridines. A key strategy involves converting the tetrahydropyridine ring into a suitable coupling partner, such as a boronic acid pinacol (B44631) ester. acs.orgnih.gov
Specifically, δ-valerolactam-derived vinyl triflates can be successfully converted into 1,4,5,6-tetrahydropyridine-2-boronic acid pinacol ester derivatives. acs.orgnih.gov This transformation is achieved through a palladium-catalyzed coupling reaction with either bis(pinacolato)diboron (B136004) or pinacolborane. nih.gov These resulting tetrahydropyridine-boronic esters are thermally stable compounds that serve as versatile intermediates. acs.orgnih.gov
Once formed, these boronate esters can efficiently couple with a wide range of structurally diverse partners under palladium catalysis. acs.orgnih.gov Suitable electrophiles include aryl and heteroaryl bromides and triflates, vinyl iodides and bromides, and aromatic acid chlorides. acs.orgnih.gov This flexibility allows for the introduction of various aryl groups at different positions on the tetrahydropyridine core, leading to the corresponding 2-substituted or, by extension, 3-aryl-tetrahydropyridine derivatives in good to excellent yields. acs.orgnih.gov The development of highly effective catalyst systems, such as those based on palladium acetate with N-heterocyclic carbene (NHC) ligands derived from tetrahydropyrimidinium salts, has further expanded the scope of this reaction to include less reactive substrates like deactivated aryl chlorides. arkat-usa.org
The general catalytic cycle for Suzuki coupling involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronate ester (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com
Optimization of Reaction Conditions and Yields in Tetrahydropyridine Synthesis
The efficiency and outcome of tetrahydropyridine synthesis are highly dependent on the optimization of reaction conditions. Key parameters that are frequently adjusted include the choice of solvent, catalyst, temperature, and reaction time.
In multicomponent reactions for synthesizing polysubstituted tetrahydropyridines, the solvent and temperature play a critical role. For example, refluxing starting materials in methanol can lead to the formation of 1,4,5,6-tetrahydropyridines, while conducting the reaction at room temperature for extended periods can allow for the isolation of key intermediates like 2-hydroxypiperidines. nih.gov Similarly, in the Hantzsch synthesis of related dihydropyridines, a solvent-free approach at 100°C was found to be the optimal condition, providing an 85% yield in just 45 minutes, whereas lower temperatures resulted in decreased yields. acs.org
The choice of catalyst and reagents is also paramount. In a cascade reaction involving C-H activation and cyclization to form tetrahydropyridines, the nature of the acid and the reducing agent significantly influences both the yield and the diastereoselectivity of the final product. nih.gov As shown in the table below, variations in these components can lead to substantial differences in reaction outcomes. For Suzuki-Miyaura coupling reactions, initial screening of conditions reported in the literature, including different palladium catalysts and bases, sometimes results in low yields, underscoring the necessity of fine-tuning the catalytic system for specific substrates. researchgate.net The use of ethanol (B145695) as a green solvent has been shown to be effective under reflux and catalyst-free conditions for certain tetrahydropyridine syntheses. researchgate.net
The following table summarizes findings from various studies on the optimization of reaction conditions for the synthesis of tetrahydropyridine and related structures.
| Reaction Type | Substrates | Variable Parameter | Condition | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Reduction of Dihydropyridine | Dihydropyridine 4e | Acid / Reducing Agent | PivOH / Hantzsch Ester | 69 | 10:1:1 | nih.gov |
| Reduction of Dihydropyridine | Dihydropyridine 4e | Acid / Reducing Agent | TsOH / Hantzsch Ester | 75 | 10:1:1 | nih.gov |
| Reduction of Dihydropyridine | Dihydropyridine 4e | Acid / Reducing Agent | TFA / Hantzsch Ester | 71 | 10:1:1 | nih.gov |
| Reduction of Dihydropyridine | Dihydropyridine 4e | Acid / Reducing Agent | PivOH / NaBH3CN | 55 | 1:1:1 | nih.gov |
| Hantzsch Dihydropyridine Synthesis | 2-Furaldehyde, tert-butyl acetoacetate, NH4OAc | Temperature / Solvent | 100°C / Solvent-free | 85 | N/A | acs.org |
| Hantzsch Dihydropyridine Synthesis | 2-Furaldehyde, tert-butyl acetoacetate, NH4OAc | Temperature / Solvent | 90°C / Solvent-free | 72 | N/A | acs.org |
| Hantzsch Dihydropyridine Synthesis | 2-Furaldehyde, tert-butyl acetoacetate, NH4OAc | Temperature / Solvent | 80°C / Solvent-free | 55 | N/A | acs.org |
| Multi-component Reaction | Aldehyde, Cyano C-H acid, 3-oxocarboxylic acid ester, NH4OAc | Temperature / Time | Reflux / 2 h | 70-93 | N/A | nih.gov |
| Multi-component Reaction | Aldehyde, Malononitrile, 3-oxocarboxylic acid ester, NH4OAc | Temperature / Time | Room Temp / 40 min | 85-95 | N/A | nih.gov |
Structure Activity Relationship Sar Studies and Molecular Design of 5 Phenyl 1,2,3,6 Tetrahydropyridin 3 Ol Analogs
Impact of Substituent Variation on Tetrahydropyridine (B1245486) Scaffold Biological Activity
The tetrahydropyridine (THP) moiety is a versatile scaffold found in numerous biologically active compounds. benthamscience.comresearchgate.net The pharmacological properties of THP derivatives are highly dependent on the nature and position of substituents on the ring system. auctoresonline.org SAR studies have become instrumental in elucidating the significance of these substitutions, guiding the development of THP-containing molecules as potential therapeutic agents. benthamscience.com
Research into N-[[(substituted-phenyl)carbonyl]amino]-1,2,3,6-tetrahydropyridines has shown that variations in the substitution pattern on the phenyl ring influence analgesic and hyperglycemic activities. nih.gov A study systematically investigated the effects of different substituents at the ortho, meta, and para positions of the phenyl ring. The findings indicated that all tested N-[(phenylcarbonyl)amino]-1,2,3,6-tetrahydropyridines demonstrated potent analgesic effects, largely independent of the substituent's position and electronic nature. nih.gov However, the hyperglycemic activity was more sensitive to these modifications. For instance, the N-[[(2-fluorophenyl)carbonyl]amino]-1,2,3,6-tetrahydropyridine analog was identified as a particularly potent hyperglycemic agent. nih.gov In contrast, the introduction of substituents at the 3- and 4-positions of the phenyl ring was found to eliminate anti-inflammatory activity. nih.gov
Further studies on N-substituted-[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines as potential anti-cancer agents also highlight the importance of phenyl ring modifications. auctoresonline.org The introduction of electronically diverse substituents on the phenyl ring led to varying levels of antiproliferative activity against different cancer cell lines. auctoresonline.org
The table below summarizes the impact of representative phenyl ring substitutions on the biological activities of 5-Phenyl-1,2,3,6-tetrahydropyridine analogs based on reported research findings.
| Substituent on Phenyl Ring | Position | Biological Activity | Reference |
| Fluoro | 2 | Potent hyperglycemic activity | nih.gov |
| Fluoro | 4 | Potent analgesic activity | nih.gov |
| Various | Any | Potent analgesic activity | nih.gov |
| Various | 3 and 4 | Abolished anti-inflammatory activity | nih.gov |
| Electronically Diverse | Various | Varied anti-cancer activity | auctoresonline.org |
The stereochemistry of the hydroxyl group at the 3-position of the 5-Phenyl-1,2,3,6-tetrahydropyridine scaffold is a critical determinant of receptor binding and pharmacological activity. The spatial orientation of this hydroxyl group can profoundly influence the molecule's ability to form key hydrogen bonds and other interactions within the binding pocket of a biological target.
While direct stereochemical studies on 5-Phenyl-1,2,3,6-tetrahydropyridin-3-OL are not extensively documented in the reviewed literature, the principles of stereochemistry in drug-receptor interactions are well-established. For instance, in a study of N-substituted 4-hydroxy-5-(3-hydroxyphenyl)morphan, the spatial orientation of a hydroxyl moiety was found to be a crucial structural requirement for high µ-opioid receptor binding affinity and for determining whether the compound acts as an agonist or an antagonist. nih.gov The epimeric pairs of these compounds, differing only in the stereochemistry of the hydroxyl group, exhibited significant differences in their affinity for the µ-opioid receptor. nih.gov This underscores the general principle that the specific three-dimensional arrangement of functional groups, such as the hydroxyl group, is paramount for precise molecular recognition at the receptor level. The differential binding affinities of stereoisomers can be attributed to the specific and directional nature of hydrogen bonds and van der Waals interactions within the receptor's binding site.
Modification of the nitrogen atom within the tetrahydropyridine ring is a common strategy to modulate the pharmacological properties of this class of compounds. The nature of the N-substituent can influence factors such as receptor affinity, selectivity, and pharmacokinetic properties.
The synthesis and evaluation of various N-substituted tetrahydropyridine derivatives have demonstrated the significant impact of these modifications. For example, in the context of N-substituted-[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines, the N-substituent is a key determinant of their potential anti-cancer activity. auctoresonline.org Similarly, the development of N-substituted 4-hydroxy-5-(3-hydroxyphenyl)morphans showed that changing the substituent on the nitrogen from a methyl to a phenethyl group dramatically altered the affinity for the µ-opioid receptor. nih.gov
The process of N-alkylation can also influence the chemical reactivity and stability of the molecule. nih.gov Efficient synthetic methods for both O- and N-alkylation of related tetrahydropyridine systems have been developed to explore these effects systematically. nih.gov The choice of the N-substituent can range from simple alkyl or aryl groups to more complex moieties, each imparting unique properties to the parent molecule.
The following table provides examples of how N-substitution can affect the biological activity of tetrahydropyridine-based compounds.
| N-Substituent | Core Scaffold | Effect on Biological Activity | Reference |
| Benzoylamino derivatives | 5-ethyl-1,2,3,6-tetrahydropyridine | Modulated anti-cancer activity | auctoresonline.org |
| Phenethyl | 4-hydroxy-5-(3-hydroxyphenyl)morphan | Increased µ-opioid receptor affinity compared to N-methyl | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activities. nih.gov By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the structural features that are important for biological function.
While specific QSAR studies on this compound derivatives are not extensively detailed in the available literature, QSAR modeling has been successfully applied to other classes of tetrahydropyridine and related heterocyclic compounds. For instance, 3D-QSAR studies on substituted dihydropyridines have been used to identify the essential structural and physicochemical requirements for binding to α1A-adrenergic receptors. researchgate.net Similarly, QSAR models have been developed for novel 5-phenyl-1H-pyrazole derivatives to explore their structure-activity relationships as BRAF(V600E) inhibitors. nih.gov
A typical QSAR study involves the calculation of various molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of compounds and then using statistical methods, such as multiple linear regression, to build a predictive model. pharmacophorejournal.com Such models can guide the design of new analogs with potentially improved activity. For a series of this compound derivatives, a QSAR model could elucidate the quantitative impact of different substituents on the phenyl ring, the stereochemistry of the hydroxyl group, and the nature of the N-substituent on a specific biological activity.
Rational Design Principles for Novel this compound Derivatives
The rational design of novel this compound derivatives is guided by the insights gained from SAR and QSAR studies. The goal is to systematically modify the lead compound to enhance its desired pharmacological properties while minimizing off-target effects.
Key principles for the rational design of new analogs include:
Phenyl Ring Substitution: Based on SAR data, specific substituents can be introduced to the phenyl ring to modulate activity. For example, if electron-withdrawing groups at a particular position are found to enhance potency, new analogs can be designed with a variety of such groups to optimize this effect. nih.gov
Stereochemical Control: The synthesis of stereochemically pure enantiomers of this compound is crucial. Separating and evaluating the individual enantiomers will allow for the identification of the more active stereoisomer, which can then be used as the basis for further design.
N-Substituent Optimization: A variety of substituents can be introduced at the nitrogen atom to fine-tune the compound's properties. This can include alkyl, aryl, acyl, or other functional groups designed to probe specific interactions with the target receptor or enzyme.
Bioisosteric Replacement: Functional groups within the molecule can be replaced with other groups that have similar physical or chemical properties (bioisosteres) to improve potency, selectivity, or pharmacokinetic profiles.
Conformational Restriction: Introducing conformational constraints into the molecule, for instance, by forming additional rings, can lock the molecule into a more bioactive conformation and potentially increase affinity and selectivity. nih.gov
Molecular modeling and computational chemistry play a significant role in the rational design process. Techniques such as molecular docking can be used to predict how newly designed analogs will bind to their biological target, helping to prioritize which compounds to synthesize and test. nih.gov The integration of experimental SAR data with computational modeling provides a powerful platform for the discovery of novel and improved this compound derivatives.
Computational and in Silico Approaches in the Study of 5 Phenyl 1,2,3,6 Tetrahydropyridin 3 Ol
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast the binding mode of a ligand (like a derivative of 5-Phenyl-1,2,3,6-tetrahydropyridin-3-OL) to the active site of a target protein.
While specific docking studies on this compound are not extensively detailed in the provided information, the methodology is widely applied to analogous compounds. For instance, derivatives of 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) have been identified as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. nih.gov Docking simulations for such compounds would involve preparing the 3D structure of the ligand and the receptor, and then using a scoring function to rank the possible binding poses based on their predicted binding affinity.
The insights gained from such simulations are crucial for understanding the structure-activity relationship (SAR) and for designing new ligands with improved affinity and selectivity. For example, in a study of phenylhydrazono phenoxyquinoline derivatives, molecular docking was used to investigate their binding interactions with the α-amylase enzyme, revealing key interactions that contribute to their inhibitory activity. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and stability of a ligand-receptor complex over time. These simulations model the atomic-level movements of the system, offering a more dynamic picture than the static view provided by molecular docking.
For a compound such as this compound, MD simulations would be employed to assess the stability of its binding to a target protein. This is particularly important for confirming the interactions predicted by docking studies. A study on phenylhydrazono phenoxyquinoline derivatives utilized MD simulations to confirm the stable binding of the hit compound to the α-amylase enzyme throughout the simulation period. nih.gov
Conformational analysis is another key aspect of MD simulations. A study on 4-phenyl-1,2,3,6-tetrahydropyridine derivatives highlighted that the tetrahydropyridine (B1245486) ring leads to a more planar orientation of the phenyl ring compared to piperazine (B1678402) analogues. nih.gov This conformational difference was identified as a key factor for enhanced interaction with the 5-HT1A receptor binding site. nih.gov
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Profiling
In silico ADME prediction is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties. Various computational models and online servers are available to predict these properties.
For compounds related to this compound, in silico tools can predict a range of ADME and toxicity properties. For example, the pkCSM and Pre-ADMET online servers have been used to compute properties for sulfonamide derivatives. nih.gov These predictions can include intestinal absorption, blood-brain barrier permeability, metabolism by cytochrome P450 enzymes, and potential toxicity.
A study on sulfonamide-Schiff base derivatives demonstrated that the compound adhered to Lipinski's, Pfizer's, Golden Triangle, and GSK's rules, suggesting a favorable ADMET profile for oral drug use. nih.gov Such analyses are invaluable for prioritizing lead compounds for further development.
Table 1: Representative In Silico ADME/Toxicity Predictions for Bioactive Compounds
| Property | Predicted Value/Outcome | Significance |
| Intestinal Absorption | High | Indicates good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeability | Varies (e.g., Low or High) | Determines if the compound can enter the central nervous system. |
| CYP450 Inhibition | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions. |
| Mutagenicity | Mutagen/Non-Mutagen | Assesses the risk of the compound causing genetic mutations. |
| Carcinogenicity | Positive/Negative | Predicts the potential of the compound to cause cancer. |
| hERG Inhibition | Inhibitor/Non-inhibitor | Assesses the risk of cardiac toxicity. |
This table presents a generalized representation of ADME/Toxicity predictions based on in silico studies of various heterocyclic compounds.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to analyze the electronic structure, geometry, and reactivity of molecules. These calculations provide fundamental insights into a molecule's properties at the atomic level.
For a molecule like this compound, DFT calculations can be used to optimize its molecular geometry, determine its vibrational frequencies (which can be compared with experimental IR and Raman spectra), and calculate its frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.
In a study of a sulfonamide-Schiff base, DFT with the B3LYP/6-311G+(d,p) level of theory was used to optimize the molecular structure and simulate spectral data, which showed good agreement with experimental results. nih.gov Such studies also involve the analysis of molecular electrostatic potential (MEP) maps to identify the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions. nih.govresearchgate.net
Advanced Analytical Characterization Techniques for 5 Phenyl 1,2,3,6 Tetrahydropyridin 3 Ol Research
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework of a molecule.
¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 5-Phenyl-1,2,3,6-tetrahydropyridin-3-OL, one would expect to see distinct signals corresponding to the aromatic protons of the phenyl group, the vinylic proton on the tetrahydropyridine (B1245486) ring, the proton on the carbon bearing the hydroxyl group (CH-OH), the aliphatic protons on the ring, and the proton attached to the nitrogen (N-H). The splitting patterns (e.g., singlets, doublets, triplets) of these signals would reveal the number of adjacent protons, helping to piece together the molecular connectivity.
¹³C NMR provides information about the different carbon environments in the molecule. A spectrum for this compound would show distinct peaks for the carbons of the phenyl ring, the two sp² hybridized carbons of the double bond in the tetrahydropyridine ring, the carbon atom attached to the hydroxyl group, and the other sp³ hybridized carbons of the ring.
The combined data from both ¹H and ¹³C NMR allows for a complete assignment of the compound's constitution.
Table 1: Predicted NMR Spectral Data for this compound
| Technique | Signal Type | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H NMR | Aromatic (C₆H₅) | ~ 7.2 - 7.5 | Complex multiplet for the five phenyl protons. |
| Vinylic (=CH) | ~ 5.8 - 6.2 | Signal for the proton on the C4-C5 double bond. | |
| Carbinol (CH-OH) | ~ 4.0 - 4.5 | Proton on the carbon bearing the -OH group. | |
| Aliphatic (CH₂) | ~ 2.5 - 3.5 | Multiple signals for the protons on C2 and C6. | |
| Hydroxyl (OH) | Variable | Broad singlet, position depends on solvent and concentration. | |
| Amine (NH) | Variable | Broad singlet, position depends on solvent and concentration. | |
| ¹³C NMR | Aromatic (C₆H₅) | ~ 125 - 145 | Multiple signals for the six carbons of the phenyl ring. |
| Vinylic (C=C) | ~ 120 - 140 | Two signals for the sp² carbons in the tetrahydropyridine ring. | |
| Carbinol (C-OH) | ~ 60 - 70 | Signal for the carbon attached to the hydroxyl group. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum plots the absorbance of light versus its wavenumber, revealing characteristic absorption bands for different functional groups.
For this compound, the key functional groups that would produce distinct signals include the hydroxyl (-OH) group, the secondary amine (N-H) group, the carbon-carbon double bond (C=C) in the ring, the aromatic ring, and carbon-hydrogen (C-H) bonds.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 (broad) |
| Amine (N-H) | N-H stretch | 3300 - 3500 (medium) |
| Aromatic C-H | C-H stretch | 3000 - 3100 (sharp) |
| Aliphatic C-H | C-H stretch | 2850 - 3000 (medium) |
| Aromatic C=C | C=C stretch | 1450 - 1600 (multiple bands) |
| Alkene C=C | C=C stretch | 1640 - 1680 (weak to medium) |
| C-N | C-N stretch | 1020 - 1250 (medium) |
Mass Spectrometry (MS, ESI-MS, HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through fragmentation analysis, can offer further structural clues.
Standard MS would show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. The fragmentation pattern can help identify structural components, such as the loss of the phenyl group or the hydroxyl group.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar molecules. It typically produces a protonated molecule [M+H]⁺, allowing for clear determination of the molecular weight. This technique is well-suited for analyzing this compound due to the presence of the basic nitrogen atom and the polar hydroxyl group.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, which can be used to determine the elemental formula of the compound. This is a definitive method for confirming the chemical formula by distinguishing it from other compounds with the same nominal mass.
Chromatographic Techniques for Purification and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating the target compound from a reaction mixture and for assessing its purity.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. A small amount of the sample is spotted onto a plate coated with a stationary phase (commonly silica gel), and a solvent (mobile phase) is allowed to move up the plate.
Due to the polar hydroxyl and amine groups, this compound is a moderately polar compound. In a TLC analysis, it would be visualized as a single spot if pure. Its retention factor (Rƒ), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given solvent system and can be used for identification purposes. Different solvent systems, typically mixtures of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), can be tested to achieve optimal separation from impurities.
Column Chromatography (Silica Gel, Preparative TLC)
When a reaction yields a mixture of products or contains unreacted starting materials, a preparative separation technique is required for purification.
Column Chromatography is a widely used method for purifying compounds on a larger scale. The reaction mixture is loaded onto the top of a column packed with a stationary phase, such as silica gel. A solvent or a mixture of solvents (eluent) is then passed through the column. Components of the mixture travel down the column at different rates based on their affinity for the stationary phase and solubility in the eluent. For this compound, a gradient elution, starting with a less polar solvent and gradually increasing the polarity, would likely be effective for separating it from less polar byproducts and more polar impurities. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.
Preparative TLC is a similar technique but is performed on a larger, thicker TLC plate. It is suitable for purifying smaller quantities of material (typically less than 100 mg). After developing the plate, the band corresponding to the desired product is scraped off, and the compound is extracted from the stationary phase with a suitable solvent.
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| Dichloromethane |
| Ethyl acetate |
| Hexane |
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
The determination of enantiomeric excess is crucial for chiral compounds, as different enantiomers can exhibit distinct biological activities. High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is a powerful technique for separating and quantifying enantiomers. This is often achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
While direct HPLC methods for determining the enantiomeric excess of this compound are not extensively detailed in publicly available research, the principles of chiral HPLC are broadly applicable. For analogous compounds, a common approach involves the use of polysaccharide-based chiral columns. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase.
In a hypothetical study, a chiral HPLC method for this compound could be developed. The selection of the chiral stationary phase and the mobile phase composition would be critical. A typical mobile phase might consist of a mixture of a non-polar solvent like hexane and a more polar alcohol such as isopropanol or ethanol (B145695). The ratio of these solvents would be optimized to achieve the best separation. The detector, typically a UV detector set at a wavelength where the compound absorbs strongly, would quantify the amount of each enantiomer eluting from the column. The enantiomeric excess (ee) is then calculated using the peak areas of the two enantiomers.
Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Separation
| Parameter | Value |
|---|---|
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, obtaining a single crystal suitable for X-ray diffraction would be the first and often most challenging step.
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be constructed, and from this, the atomic positions can be determined.
For a related compound, 5,7-diphenyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine-6,6,8-tricarbonitrile methanol (B129727) monosolvate, X-ray crystallography revealed that the 1,2,3,4-tetrahydropyridine ring adopts a twisted boat conformation. nih.gov In the crystal structure of this molecule, the phenyl rings were found to be in equatorial positions. nih.gov Such analysis for this compound would similarly reveal the conformation of the tetrahydropyridine ring and the relative stereochemistry of the phenyl and hydroxyl groups.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| β (°) | 95.67 |
| Volume (ų) | 1025.4 |
| Z | 4 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolic Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone of metabolic profiling, which aims to identify and quantify the small-molecule metabolites in a biological system. nih.gov
To study the metabolic fate of this compound, a biological sample (such as plasma, urine, or liver microsomes) would be collected after exposure to the compound. The metabolites would then be extracted from the biological matrix. Since many metabolites are not volatile enough for GC analysis, a derivatization step is often required. This involves chemically modifying the metabolites to increase their volatility.
The derivatized extract is then injected into the gas chromatograph, where the different metabolites are separated based on their boiling points and interactions with the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification. By comparing the mass spectra of the metabolites to libraries of known compounds or by interpreting the fragmentation patterns, the structure of the metabolites can be elucidated. GC-MS is particularly well-suited for identifying and quantifying small molecular metabolites such as organic acids, amino acids, sugars, and fatty acids. nih.gov
Table 3: Potential Metabolites of this compound Detectable by GC-MS
| Metabolite | Potential Metabolic Transformation |
|---|---|
| Phenyl-pyridinone derivative | Oxidation of the tetrahydropyridine ring |
| Hydroxylated phenyl derivative | Aromatic hydroxylation |
| Glucuronide conjugate | Phase II conjugation |
Future Research Directions and Emerging Trends in 5 Phenyl 1,2,3,6 Tetrahydropyridin 3 Ol Research
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity
The development of efficient and selective synthetic methodologies is paramount for the exploration of chemical space around the 5-Phenyl-1,2,3,6-tetrahydropyridin-3-OL core. While classical methods exist, future research is increasingly directed towards innovative strategies that offer higher yields, greater stereoselectivity, and more environmentally benign conditions.
Key areas of exploration include:
Transition Metal-Mediated Reactions: The use of transition metals as catalysts for C-C and C-N bond formation has become a powerful tool in the synthesis of complex molecules, including heterocyclic frameworks like phenanthridinones. nih.gov Future work will likely adapt these powerful synthetic tools for the construction and functionalization of the tetrahydropyridine (B1245486) ring, aiming for one-pot or multi-step processes with high efficiency. nih.gov
Photocatalyzed Reactions: Photo-mediated reactions are emerging as a valuable and sustainable method for synthesizing biologically active compounds. nih.gov The application of photocatalysis to the synthesis of tetrahydropyridine derivatives could provide novel pathways for creating complex molecular architectures under mild conditions.
Stereoselective Synthesis: Given the importance of stereochemistry in pharmacological activity, developing new diastereoselective and enantioselective synthetic routes is a critical goal. Methods like diastereoselective reduction are already employed for related structures. google.com Future efforts will focus on refining these techniques and discovering new chiral catalysts or auxiliaries to produce specific stereoisomers of this compound and its derivatives, thereby minimizing off-target effects and enhancing therapeutic efficacy.
Flow Chemistry and Automation: The integration of continuous flow chemistry and automated synthesis platforms can significantly accelerate the production and screening of new derivatives. This approach allows for rapid optimization of reaction conditions and the generation of large compound libraries for high-throughput screening.
Development of Advanced SAR Models and Pharmacophore Development
A deep understanding of the Structure-Activity Relationship (SAR) is crucial for designing potent and selective drug candidates. For tetrahydropyridine derivatives, extensive research has been conducted to build a comprehensive SAR database. researchgate.net The 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) fragment, for instance, has been identified as a key component for improving the inhibitory potency of compounds targeting Poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov
Emerging trends in this area focus on the synergy between experimental data and computational modeling:
Pharmacophore Mapping: This ligand-based approach is essential when the 3D structure of a biological target is unknown. nih.gov By identifying the common structural features responsible for affinity, researchers can develop pharmacophore models. nih.govopenpharmaceuticalsciencesjournal.com For tetrahydropyridine derivatives, future work will involve creating more sophisticated pharmacophore hypotheses that incorporate features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings to guide the design of new molecules with enhanced target affinity. nih.gov
3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR studies generate statistically significant models that correlate the 3D properties of molecules with their biological activity. nih.govopenpharmaceuticalsciencesjournal.com By developing robust 3D-QSAR models for this compound analogs, researchers can predict the activity of novel compounds before their synthesis, thus prioritizing the most promising candidates and streamlining the discovery process. openpharmaceuticalsciencesjournal.com
Fragment-Based Drug Design (FBDD): FBDD involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create more potent leads. The 4-phenyl-1,2,3,6-tetrahydropyridine moiety itself can be considered an excellent fragment for this approach, as demonstrated in the development of PARP-1 inhibitors. nih.gov
| Research Focus | Key Methodologies | Desired Outcome |
| SAR Expansion | Synthesis of diverse analogs, High-throughput screening | Deeper understanding of how structural modifications impact biological activity. |
| Pharmacophore Modeling | Ligand-based computational analysis (e.g., PHASE) | A virtual template of essential features for receptor binding to guide new designs. openpharmaceuticalsciencesjournal.com |
| 3D-QSAR Studies | Partial Least Squares (PLS) analysis, Correlation of 3D fields with activity | Predictive models to estimate the potency of virtual compounds before synthesis. nih.gov |
Identification of New Biological Targets and Polypharmacology Studies
The tetrahydropyridine scaffold is a versatile framework found in numerous biologically active compounds, exhibiting a wide range of pharmacological effects, including anti-inflammatory, antibacterial, and neuroprotective activities. researchgate.net This diversity suggests that derivatives of this compound may interact with multiple biological targets, a concept known as polypharmacology.
Future research will focus on:
Target Deconvolution: Employing techniques such as chemical proteomics, affinity chromatography, and computational target prediction to identify the specific proteins and pathways modulated by this compound and its active analogs.
Exploring New Therapeutic Areas: The known anti-inflammatory effects of some tetrahydropyridine derivatives warrant further investigation into their potential for treating chronic inflammatory diseases. nih.gov Similarly, their demonstrated activity as PARP-1 inhibitors and 5-HT receptor agonists suggests potential applications in oncology and neurology, respectively. nih.govgoogle.com
Drug Repurposing: By screening this compound and related compounds against a wide array of biological targets, researchers may identify new therapeutic uses for existing molecules, significantly reducing the time and cost associated with drug development. nih.gov
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Tetrahydropyridine Derivatives
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs, including tetrahydropyridine derivatives. nih.govdrughunter.com These technologies can analyze vast and complex datasets to identify patterns that are not apparent to human researchers, thereby accelerating numerous stages of the drug discovery pipeline. nih.govyoutube.com
Key applications include:
Predictive Modeling: AI algorithms can be trained on existing data to predict various properties of novel tetrahydropyridine derivatives, such as their solubility, bioavailability, and potential toxicity, before they are synthesized. nih.gov This allows chemists to focus on compounds with a higher probability of success.
Target Identification and Validation: AI can analyze large-scale biomedical data, including genomics, proteomics, and scientific literature, to identify and validate novel biological targets for tetrahydropyridine-based drugs. royalsociety.org
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with a pharmacophore for a specific target, it can generate novel tetrahydropyridine structures that are optimized for high affinity and selectivity.
Virtual Screening: AI and ML can dramatically enhance the efficiency of virtual screening campaigns. nih.gov Deep learning models, for example, can screen billions of virtual compounds against a target much faster and more accurately than traditional methods, identifying promising leads for further investigation. youtube.com
| AI/ML Application | Description | Impact on Tetrahydropyridine Research |
| Property Prediction | ML models predict physicochemical and ADMET properties. nih.gov | Reduces late-stage failures by prioritizing compounds with favorable drug-like properties. |
| Target Identification | AI platforms analyze multimodal data to find new disease targets. royalsociety.org | Expands the potential therapeutic applications of the tetrahydropyridine scaffold. |
| Virtual Screening | Deep learning algorithms screen massive virtual libraries for active compounds. youtube.com | Accelerates the identification of potent hits for specific biological targets. |
| De Novo Design | Generative models create novel molecular structures based on desired criteria. | Facilitates the design of innovative and highly optimized tetrahydropyridine derivatives. |
Q & A
Q. What are the recommended synthetic routes for 5-Phenyl-1,2,3,6-tetrahydropyridin-3-OL, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthesis of analogous pyridine derivatives often involves cyclization of substituted precursors or coupling reactions (e.g., Suzuki-Miyaura for aryl introduction). For example, hydrazide cyclization under acidic conditions has been employed for 5-phenyl-1,3,4-thiadiazole derivatives . Key optimizations include:
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Use PPE (nitrile gloves, lab coats) and engineering controls (fume hoods).
- Store at 2–8°C for stability and prevent combustion risks (explosion-proof equipment for powders) .
- For exposure emergencies:
- Eye contact: Flush with water for 15 minutes .
- Ingestion: Administer activated charcoal .
- Maintain SDS documentation with GHS hazard codes (e.g., H315 for skin irritation) .
Advanced Research Questions
Q. How does stereochemical configuration at the 3-OH position influence the biological activity of this compound?
Methodological Answer: Stereochemistry dictates spatial orientation for target binding. For example, (R)-configured hydroxyl groups in nucleoside analogs enhance enzyme affinity . To assess this:
Q. What analytical strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
Methodological Answer: Discrepancies may arise from solvent effects or tautomerism. Address via:
Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives targeting neurological receptors?
Methodological Answer: SAR frameworks require systematic modifications guided by receptor crystallography:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
